4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.287 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 1-(2,2-dimethoxyethylamino)ethyl group and two hydroxyl groups at the 1 and 2 positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethoxyethylamine under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2,2-Dimethoxyethylamino)ethyl]pyrocatechol
- 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzol-1,2-diol
- 4-[1-(2,2-Diméthoxyéthylamino)éthyl]benzène-1,2-diol
Uniqueness
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92366-89-7 |
---|---|
Molecular Formula |
C12H20ClNO4 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
4-[1-(2,2-dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-8(13-7-12(16-2)17-3)9-4-5-10(14)11(15)6-9;/h4-6,8,12-15H,7H2,1-3H3;1H |
InChI Key |
IAKNEDHBUVACPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)NCC(OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.